molecular formula C16H10ClN5S B11378056 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11378056
M. Wt: 339.8 g/mol
InChI Key: BECTYCJDPXFTBN-SNAWJCMRSA-N
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Description

4-{6-[(1E)-2-(3-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in the development of new drugs. The presence of the triazole and thiadiazole rings in its structure imparts unique chemical and biological properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

The synthesis of 4-{6-[(1E)-2-(3-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiadiazole precursor to form the triazolo[3,4-b][1,3,4]thiadiazole core.

    Attachment of the Pyridine Ring: The final step involves the coupling of the triazolo[3,4-b][1,3,4]thiadiazole intermediate with a pyridine derivative under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-{6-[(1E)-2-(3-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-{6-[(1E)-2-(3-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: The compound is investigated for its potential therapeutic applications. It has been evaluated as a lead compound in drug discovery programs targeting various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{6-[(1E)-2-(3-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

4-{6-[(1E)-2-(3-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the same core structure but differ in the substituents attached to the rings. They exhibit similar biological activities but may have different potency and selectivity profiles.

    Triazole Derivatives: Compounds containing the triazole ring are known for their diverse pharmacological activities. They are used in various therapeutic areas, including antifungal, antiviral, and anticancer treatments.

    Thiadiazole Derivatives: These compounds are also known for their wide range of biological activities. They are used as antimicrobial, anti-inflammatory, and anticancer agents.

The uniqueness of 4-{6-[(1E)-2-(3-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE lies in its combination of the triazole, thiadiazole, and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClN5S

Molecular Weight

339.8 g/mol

IUPAC Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClN5S/c17-13-3-1-2-11(10-13)4-5-14-21-22-15(19-20-16(22)23-14)12-6-8-18-9-7-12/h1-10H/b5-4+

InChI Key

BECTYCJDPXFTBN-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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